molecular formula C20H18N2O2S B2979797 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide CAS No. 391225-46-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide

Cat. No.: B2979797
CAS No.: 391225-46-0
M. Wt: 350.44
InChI Key: DOWXNNBJCRMLGG-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide is a synthetic chemical compound designed for advanced pharmacological and oncology research. This molecule features a 4,5,6,7-tetrahydrobenzo[d]thiazole core—a privileged scaffold in medicinal chemistry known for its diverse biological activities—linked to a 1-naphthamide group. The tetrahydrobenzothiazole moiety in this compound is derived from dimedone, a building block used in the synthesis of numerous heterocyclic compounds with demonstrated therapeutic potential. Research on closely related analogs has shown that this class of substances exhibits significant biological activity, particularly as inhibitors of key protein kinases. Compounds with the same core structure have been reported in scientific literature to possess potent anti-tumor properties and to act as inhibitors of c-Met kinase, various tyrosine kinases (such as c-Kit, Flt-3, VEGFR-2), and Pim-1 kinase, which are critical targets in cancer cell proliferation and survival pathways. The 1-naphthamide substituent is a planar aromatic system that may facilitate interaction with biological macromolecules, potentially through intercalation or stacking, which is a common mechanism for DNA-binding anticancer agents. This makes the compound a candidate for investigations into DNA-intercalating antitumor agents and topoisomerase inhibition. Researchers can utilize this chemical as a key intermediate for further synthetic modification or as a reference standard in bioactivity screening assays. It is supplied for non-medical, in-vitro research purposes only. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWXNNBJCRMLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide is a compound of interest due to its potential biological activities. Its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound by reviewing relevant studies and findings.

  • Molecular Formula : C14H14N2O2S2
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 325986-97-8
  • Chemical Structure : The compound features a naphthamide moiety linked to a thiazole derivative, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be thoroughly evaluated but suggests potential as an antimicrobial agent.

2. Enzyme Inhibition

Research has demonstrated that thiazole derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmission and their inhibition can have implications for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that the compound may possess similar inhibitory properties.

CompoundTarget EnzymeIC50 (µM)Reference
Compound AAChE0.212
Compound BBuChE0.024
N-(5,5-dimethyl...)AChE/BuChETBDTBD

3. Cytotoxicity Studies

Evaluations of cytotoxicity are essential for assessing the safety profile of new compounds. In vitro studies using cell lines (e.g., CCRF-CEM leukemia cells) have shown varying degrees of cytotoxic effects for structurally related compounds. The specific cytotoxic profile of N-(5,5-dimethyl-7-oxo...) is yet to be determined.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis and Biological Evaluation :
    A study synthesized several thiazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that certain modifications in the thiazole structure significantly enhanced their anticancer activity.
  • Inhibition Mechanism Studies :
    Molecular docking studies revealed that similar compounds effectively bind to the active sites of AChE and BuChE through hydrogen bonding and hydrophobic interactions. This suggests that N-(5,5-dimethyl...) may also engage in similar binding interactions.
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of thiazole derivatives highlighted critical structural features influencing their biological activities. Compounds with smaller aryl groups at specific positions exhibited enhanced potency against targeted enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name / Substituent Molecular Weight (g/mol) Key Functional Groups Key Data (IR, HRMS) Biological Relevance Evidence ID
Target: 1-Naphthamide ~397.4* Naphthamide, Benzothiazole Not explicitly reported Hypothesized enhanced binding N/A
Benzo[b]thiophene-2-carboxamide (Compound 16) 379.05 (M + Na) Benzo[b]thiophene, Benzothiazole IR: 3237 cm⁻¹ (NH), 1635 cm⁻¹ (C=O) Anti-trypanosomal activity
Furan-2-carboxamide 298.35 Furan, Benzothiazole Synonyms: ZINC2486304, ST089162 Unknown
4-Methylbenzamide Not reported Methylbenzamide, Benzothiazole Discontinued (stability/efficacy concerns) Unknown
4-(2,5-Dioxopyrrolidin-1-yl)benzamide 397.4 Dioxopyrrolidine, Benzothiazole HRMS: [M + Na]⁺ 379.0551 (analogue) Potential kinase inhibition
4-Chlorobenzenesulfonamide 426.9 Sulfonamide, Benzothiazole Smiles: CC1(C)CC(=O)c2sc(NC(=O)CCS(=O)... Unknown

*Estimated based on molecular formula C₂₂H₁₉N₂O₂S.

Key Observations:
  • Electron-Withdrawing Groups : Sulfonamide () and dioxopyrrolidine () substituents introduce polarity, which may enhance solubility but hinder membrane permeability .
  • Heterocyclic Variations : Analogues with benzo[b]thiophene () or isoxazole () substituents demonstrate the versatility of the benzothiazole core in accommodating diverse pharmacophores.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide?

The compound is synthesized via heterocyclic condensation reactions. A key approach involves reacting 2-bromodimedone with cyanothioacetamide to form the 4,5,6,7-tetrahydrobenzo[d]thiazole core, followed by coupling with 1-naphthoyl chloride. Copper-catalyzed cycloaddition (e.g., 1,3-dipolar reactions) and reflux conditions in solvents like ethanol or acetic anhydride are common . Analytical validation via IR (C=O at ~1670–1682 cm⁻¹), ¹H/¹³C NMR (e.g., δ 5.38–5.48 ppm for –CH₂– groups), and HRMS ensures structural fidelity .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of chromatographic (TLC with hexane:ethyl acetate) and spectroscopic techniques. Key markers include:

  • IR : Amide C=O stretch (~1670 cm⁻¹), aromatic C=C (~1599 cm⁻¹), and NH stretches (~3262–3302 cm⁻¹) .
  • NMR : Distinct signals for the naphthamide aromatic protons (δ 7.2–8.6 ppm) and thiazole methyl groups (δ 1.62–2.15 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at 404.1359 for analogs) .

Q. What preliminary biological screening assays are recommended?

Prioritize cytotoxicity assays (e.g., MTT on PC-3 or other tumor cell lines) and kinase inhibition profiling (c-Met, JNK, EGFR). For example, derivatives of this scaffold showed IC₅₀ values <10 µM against c-Met kinase in PC-3 cells . Dose-response curves and selectivity indices against non-cancerous cell lines (e.g., HEK-293) are critical for early-stage validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthamide or thiazole moieties) affect biological activity?

  • Electron-withdrawing groups (e.g., nitro on phenylacetamide derivatives) enhance kinase inhibition by increasing electrophilicity at the active site .
  • Bulkier substituents (e.g., methoxy or chloro groups) improve selectivity for c-Met over VEGFR-2, as seen in compound 6c (IC₅₀ = 0.8 µM for c-Met vs. 12.3 µM for VEGFR-2) .
  • Hydrogen-bond donors (e.g., –NH in amides) improve binding to ATP pockets, as shown in JNK inhibition studies .

Q. How can conflicting data on kinase inhibition profiles (e.g., c-Met vs. JNK) be resolved?

  • Perform competitive binding assays with ATP to confirm ATP-competitive vs. allosteric mechanisms .
  • Use molecular docking (e.g., AutoDock Vina) to compare binding poses in c-Met (PDB: 3LQ8) and JNK (PDB: 1UKI) active sites. Differences in hydrophobic pocket dimensions may explain selectivity .
  • Validate with kinase-dead mutants to isolate off-target effects .

Q. What strategies optimize in vivo efficacy while minimizing toxicity?

  • Prodrug approaches : Mask polar groups (e.g., esterification of –COOH) to improve bioavailability, as demonstrated in analogs of related thiazole derivatives .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models. Derivatives with logP ~3.5 show balanced solubility and membrane permeability .
  • Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Physicochemical factors : Low solubility (<50 µg/mL) may limit in vivo absorption. Use surfactants (e.g., Cremophor EL) or nanoformulations to enhance bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Introduce steric hindrance (e.g., methyl groups) to block metabolic hotspots .

Q. What computational tools are recommended for SAR analysis?

  • QSAR models : Use MOE or Schrodinger to correlate substituent Hammett constants (σ) with IC₅₀ values .
  • ADMET prediction : SwissADME or pkCSM to forecast BBB permeability, CYP inhibition, and hERG liability .

Comparative Efficacy and Mechanistic Studies

Q. How does this compound compare to reference drugs in cardioprotective or anticancer contexts?

  • Cardioprotection : Analogous thiazole-hydrazine derivatives (e.g., compound 5b) outperformed Levocarnitine in reducing smooth muscle hypoxia response (EC₅₀ = 12 µM vs. 25 µM) .
  • Anticancer activity : Derivatives like 8c showed 3-fold higher c-Met inhibition than Foretinib in PC-3 cells .

Q. What mechanistic pathways are implicated in its biological activity?

  • Apoptosis induction : Caspase-3/7 activation (measured via fluorogenic substrates) in tumor cells .
  • Kinase signaling blockade : Downregulation of phosphorylated c-Met and STAT3 in Western blot assays .

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